Methyl (hydroxyimino)(methylsulfanyl)acetate
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Overview
Description
Methyl (hydroxyimino)(methylsulfanyl)acetate is an organic compound with the molecular formula C4H7NO3S It is a derivative of oxime and thioester, featuring both a hydroxyimino group and a methylsulfanyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (hydroxyimino)(methylsulfanyl)acetate typically involves the reaction of methylthioacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate methylthioacetohydroxamic acid, which is then esterified to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl (hydroxyimino)(methylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Methyl (sulfinyl)acetate, methyl (sulfonyl)acetate
Reduction Products: Methyl (amino)acetate
Substitution Products: Various substituted acetates depending on the nucleophile used
Scientific Research Applications
Methyl (hydroxyimino)(methylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (hydroxyimino)(methylsulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (hydroxyimino)acetate: Lacks the methylsulfanyl group, making it less hydrophobic.
Methyl (methylsulfanyl)acetate: Lacks the hydroxyimino group, reducing its ability to form hydrogen bonds.
Ethyl (hydroxyimino)(methylsulfanyl)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness
Methyl (hydroxyimino)(methylsulfanyl)acetate is unique due to the presence of both the hydroxyimino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-hydroxyimino-2-methylsulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-8-4(6)3(5-7)9-2/h7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJYQDMSHUOEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NO)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782090 |
Source
|
Record name | Methyl (hydroxyimino)(methylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40782090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23135-20-8 |
Source
|
Record name | Methyl (hydroxyimino)(methylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40782090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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